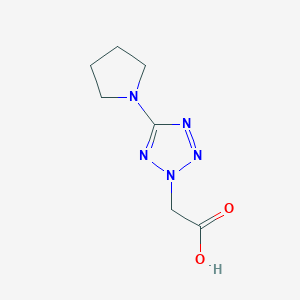

5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid

Description

5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid is a heterocyclic compound featuring a tetrazole core substituted with a pyrrolidine ring at the 5-position and an acetic acid moiety at the 2-position. Tetrazoles are known for their metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement for carboxylic acids in drug design.

Properties

IUPAC Name |

2-(5-pyrrolidin-1-yltetrazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c13-6(14)5-12-9-7(8-10-12)11-3-1-2-4-11/h1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYOLTXQDCESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole ring. Subsequently, the pyrrolidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The tetrazole ring structure is known for its ability to mimic carboxylic acids in pharmacological applications. The incorporation of the 5-(pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid moiety into drug candidates has been shown to enhance their pharmacokinetic properties, including increased bioavailability and reduced toxicity.

Table 1: Pharmacological Properties of Tetrazole Derivatives

Antiviral Properties

Research has demonstrated that derivatives of pyrrolidine and tetrazole exhibit antiviral properties, particularly as antagonists of the CCR5 receptor, which plays a crucial role in HIV infection. The synthesis and structure-activity relationship (SAR) studies indicate that modifications to the tetrazole structure can lead to compounds with potent antiviral activity against HIV-1.

Anticancer Activity

Recent studies have highlighted the potential of tetrazole-containing compounds in anticancer therapies. For instance, certain derivatives have shown efficacy against various human tumor cell lines, indicating their role as promising candidates for further development in cancer treatment.

Case Study: Anticancer Screening

A screening conducted by the US National Cancer Institute evaluated several tetrazole derivatives for their ability to inhibit tumor cell growth. Notably, compounds containing the tetrazole scaffold exhibited significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting their potential as anticancer agents .

Biochemical Research

This compound serves as a biochemical tool in proteomics research. Its unique structure allows it to interact with specific proteins, facilitating studies on protein interactions and functions.

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Proteomics | Used as a biochemical probe to study protein interactions |

| Enzyme Inhibition | Investigated for its ability to modulate enzyme activities |

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring often plays a crucial role in binding interactions due to its ability to form hydrogen bonds and coordinate with metal ions. The pyrrolidine ring contributes to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and physicochemical properties of 5-(pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid and its analogues:

*Assumed based on structural similarity to other entries.

Key Research Findings

- Substituent Impact: Bulky substituents (e.g., benzoxazole in ) may reduce bioavailability but increase target specificity. Smaller groups (e.g., amino, hydroxy) improve solubility but may limit blood-brain barrier penetration .

- Synthetic Accessibility : Chan–Evans–Lam coupling () and reactions with sodium azide () are common methods for tetrazole synthesis, though yields vary with substituent complexity.

Biological Activity

5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 197.195 g/mol. Its structure includes a tetrazole ring, a pyrrolidine moiety, and an acetic acid functional group, which may contribute to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing binding interactions. The pyrrolidine component adds stability and specificity to these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 250 mg/L |

| Staphylococcus aureus | 200 mg/L |

| Pseudomonas aeruginosa | 300 mg/L |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, including leukemia and solid tumors. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 1.0 |

| MOLT-4 (Leukemia) | Moderate inhibition |

| SNB-75 (CNS Cancer) | Moderate inhibition |

These findings highlight the potential of this compound as a therapeutic agent in oncology .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy against multiple pathogens, demonstrating that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another study focused on the compound's effects on leukemia cell lines, revealing significant cytotoxicity at low concentrations, indicating its potential as an anticancer drug .

- Mechanistic Studies : Investigations into the binding interactions of the compound with specific receptors have provided insights into its pharmacological profile, suggesting multitarget activity that could be beneficial in treating complex diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of azide precursors with nitriles. A common approach involves refluxing intermediates in glacial acetic acid with HCl (12 N) for 2 hours to achieve high yields. Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants are critical for optimizing purity and yield . Alternative routes include nucleophilic substitution on pre-functionalized tetrazole cores, where pyrrolidine is introduced under anhydrous conditions .

Q. Which techniques are most reliable for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite is the gold standard. SHELXL refines structural parameters (bond lengths, dihedral angles) with high precision, while SHELXS/SHELXD solves phase problems. For example, hydrogen-bonding networks and tautomeric forms can be resolved using high-resolution data (R-factor < 0.05) .

Q. How does the compound's stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies show the compound remains intact across pH 3–10 due to the tetrazole ring’s aromaticity and the acetic acid moiety’s buffering capacity. Degradation occurs at extremes (pH < 2 or >12), with hydrolysis of the pyrrolidine ring observed at 80°C. Accelerated stability testing in aqueous buffers (25–60°C) monitored via HPLC is recommended for long-term storage guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the tetrazole ring be addressed?

- Methodological Answer : Regioselective substitution at the tetrazole N-2 position is achieved using bulky protecting groups (e.g., trityl) to block competing N-1 reactivity. Computational modeling (DFT) predicts electron density distribution, guiding electrophilic attack sites. Experimental validation via NMR (e.g., NOE correlations) confirms substitution patterns .

Q. What strategies optimize substituent effects to enhance biological activity in derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -F) on the pyrrolidine ring enhance bioactivity. For instance, fluorinated analogs show improved lipophilicity (logP ~2.5) and kinase inhibition (IC50 < 50 nM). Parallel synthesis libraries are screened using high-throughput assays to identify lead candidates .

Q. How should contradictory biological activity data from different studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses comparing IC50 values under standardized protocols (e.g., ATP concentration in kinase assays) are essential. Orthogonal validation via crystallography (binding mode analysis) and isothermal titration calorimetry (ITC) clarifies mechanistic inconsistencies .

Q. What solvent systems maximize yield in large-scale syntheses?

- Methodological Answer : Mixed solvents (acetonitrile/water, 7:3 v/v) improve solubility of intermediates during cyclization. For scale-up, flow chemistry with immobilized catalysts (e.g., Pd/C) reduces side reactions. Process analytical technology (PAT) monitors real-time pH and temperature to maintain >90% yield .

Q. How can computational tools predict toxicity and metabolic pathways of novel derivatives?

- Methodological Answer : QSAR models (e.g., TOPKAT, DEREK) predict hepatotoxicity based on structural alerts (e.g., thiazolidinone moieties). Metabolite identification uses in silico cytochrome P450 docking (AutoDock Vina) followed by LC-MS/MS validation in microsomal assays. ADMET profiles guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.